

Spectroscopic data for (2-Methylpyridin-3-yl)boronic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Methylpyridin-3-yl)boronic acid hydrochloride

Cat. No.: B1387070

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Methylpyridin-3-yl)boronic acid hydrochloride**

Abstract

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a pivotal reagent in modern synthetic chemistry, particularly valued as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates and functional materials. The precise structural integrity and purity of this reagent are paramount for reaction success, reproducibility, and yield. This technical guide provides a comprehensive analysis of the essential spectroscopic techniques required for the unambiguous characterization of **(2-Methylpyridin-3-yl)boronic acid hydrochloride**. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{11}B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering both reference data and field-proven protocols for data acquisition. This document is intended for researchers, quality control analysts, and process chemists who require a robust framework for the validation of this critical synthetic intermediate.

Introduction and Molecular Structure Analysis

(2-Methylpyridin-3-yl)boronic acid hydrochloride (CAS No: 1072952-34-1) possesses a unique molecular architecture combining a pyridine ring, a methyl substituent, and a boronic acid functional group, supplied as a hydrochloride salt.^[1] This combination dictates its reactivity and its spectroscopic signature. The protonation of the pyridine nitrogen by HCl

enhances the compound's solubility in polar solvents and influences the electronic environment of the aromatic ring, which is a key consideration in spectroscopic interpretation.

The molecular weight of the hydrochloride salt is 173.41 g/mol, corresponding to the empirical formula $C_6H_8BNO_2 \cdot HCl$.^[2] Understanding this structure is the first step in predicting and interpreting its spectral data.

Figure 1: Structure of **(2-Methylpyridin-3-yl)boronic acid hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The choice of solvent is critical; deuterated methanol (CD_3OD) or dimethyl sulfoxide ($DMSO-d_6$) are suitable choices, as they can solubilize the salt and provide exchangeable deuterium atoms to observe the labile $B(OH)_2$ and N-H protons.

Proton (1H) NMR Spectroscopy

The 1H NMR spectrum provides a quantitative map of the protons in the molecule. For **(2-Methylpyridin-3-yl)boronic acid hydrochloride**, we expect distinct signals for the methyl group and the three aromatic protons on the pyridine ring. The labile protons on the boronic acid and the protonated nitrogen may appear as a broad, combined signal that exchanges with residual water in the solvent.

Table 1: Expected 1H NMR Chemical Shifts (in $DMSO-d_6$, 400 MHz)

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
-CH ₃ (C2-Methyl)	2.5 - 2.7	Singlet (s)	N/A	Typical range for a methyl group on an aromatic ring.
Pyridine H-4	7.9 - 8.1	Doublet of doublets (dd)	~8 Hz, ~5 Hz	Downfield shift due to proximity to the boronic acid and protonated nitrogen.
Pyridine H-5	7.4 - 7.6	Doublet of doublets (dd)	~8 Hz, ~5 Hz	Positioned between two carbons, less deshielded than H-4 and H-6.
Pyridine H-6	8.5 - 8.7	Doublet of doublets (dd)	~5 Hz, ~2 Hz	Most downfield aromatic proton due to proximity to the electron-withdrawing protonated nitrogen.

| B(OH)₂ / N-H | 8.0 - 9.0 (variable) | Broad singlet (br s) | N/A | Labile protons, chemical shift is highly dependent on concentration and water content. |

Note: These are predicted values. Actual spectra should be compared with reference data where available.[3][4]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ^{13}C NMR spectrum reveals the carbon framework. Due to the lack of symmetry, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. The carbon atom attached to the boron (C3) can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus.

Table 2: Expected ^{13}C NMR Chemical Shifts (in DMSO-d_6 , 100 MHz)

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
$-\text{CH}_3$	20 - 25	Standard aliphatic range for an aryl methyl group.
C3 (C-B)	125 - 135 (often broad)	The direct attachment to boron causes a unique shift and potential broadening.
C5	128 - 132	Aromatic CH carbon.
C4	138 - 142	Aromatic CH carbon, deshielded by adjacent C-B bond.
C6	148 - 152	Aromatic CH carbon, significantly deshielded by the adjacent protonated nitrogen.

| C2 (C- CH_3) | 155 - 160 | Quaternary carbon deshielded by both the nitrogen and the methyl substituent. |

Note: Reference spectra are available from chemical suppliers for comparison.[\[3\]](#)

Boron- 11 (^{11}B) NMR Spectroscopy: An Advanced Insight

For a molecule containing boron, ^{11}B NMR is a highly informative, albeit less common, technique that directly probes the chemical environment of the boron atom. It is exceptionally useful for confirming the integrity of the boronic acid group.[\[5\]](#)

The key insight from ^{11}B NMR is the coordination state of the boron atom.

- Trigonal (sp^2 hybridized) Boron: As found in the free boronic acid $B(OH)_2$, this gives a characteristic broad signal in the range of δ 28-33 ppm.
- Tetracoordinate (sp^3 hybridized) Boron: This occurs if the boronic acid forms a complex, for instance with a diol or if it exists as a boronate anion $[B(OH)_3]^-$ under basic conditions. This species gives a sharper signal at a more upfield chemical shift, typically δ 5-9 ppm.[5]

For **(2-Methylpyridin-3-yl)boronic acid hydrochloride** in an acidic or neutral non-coordinating solvent, a single broad peak around δ 30 ppm is expected, confirming the presence of the sp^2 boronic acid.

Standard Operating Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 10-15 mg of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. For ^{11}B NMR, a broadband probe is required. Use of a quartz NMR tube is recommended for ^{11}B NMR to avoid background signals from borosilicate glass.[5]
- 1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a standard 1H spectrum with 16-32 scans.
 - Set the spectral width to cover a range from -1 to 12 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
- ^{11}B NMR Acquisition:

- Tune the probe to the ^{11}B frequency.
- Acquire a proton-decoupled ^{11}B spectrum with a spectral width appropriate for boron compounds (~200 ppm).
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Reference the spectra using the residual solvent peak (e.g., DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint. The spectrum of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is expected to show characteristic bands for the O-H, B-O, and pyridine ring vibrations.

Table 3: Expected FT-IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Intensity / Shape	Rationale
O-H stretch (boronic acid)	3200 - 3500	Strong, Broad	Characteristic of hydrogen-bonded hydroxyl groups. ^[6]
N-H stretch (pyridinium)	2800 - 3100	Medium, Broad	Stretching of the proton on the positively charged nitrogen.
C-H stretch (aromatic/methyl)	3000 - 3100 / 2850-2980	Medium	Aromatic and aliphatic C-H stretching vibrations.
C=N, C=C stretch (pyridine ring)	1450 - 1620	Medium to Strong	Vibrations characteristic of the aromatic pyridinium ring.

| B-O stretch | 1310 - 1380 | Strong | A key diagnostic peak for the boronic acid functional group.^[7] |

Standard Operating Protocol: FT-IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.
- Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric (CO₂, H₂O) contributions.
- Sample Application: Place a small amount of the solid **(2-Methylpyridin-3-yl)boronic acid hydrochloride** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, pre-ionized compound.

- Expected Molecular Ion: In positive ion mode ESI-MS, the expected species is the protonated free boronic acid, not the intact hydrochloride salt. The analyte of interest is the cation [(2-Methylpyridin-3-yl)boronic acid + H]⁺.
 - Molecular Formula of free acid: C₆H₈BNO₂
 - Molecular Weight of free acid: 136.94 g/mol
 - Expected m/z for [M+H]⁺: ~137.95

- Isotopic Pattern: Boron has two main isotopes, ^{11}B (~80%) and ^{10}B (~20%). This means the molecular ion peak will be accompanied by a smaller peak at one mass unit lower ($[\text{M}-1]+\text{H}$) $^+$, which is a characteristic signature of a compound containing a single boron atom.

Overall Characterization Workflow

A robust quality assessment of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** involves a multi-technique approach to confirm identity, structure, and purity.

Figure 2: Recommended workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of **(2-Methylpyridin-3-yl)boronic acid hydrochloride** is a straightforward process when a systematic, multi-technique approach is employed. ^1H and ^{13}C NMR confirm the core carbon-proton framework, while FT-IR provides rapid verification of key functional groups. Mass spectrometry validates the molecular weight, and advanced techniques like ^{11}B NMR offer definitive proof of the boronic acid's integrity. Together, these methods provide a self-validating system that ensures the quality and reliability of this essential synthetic reagent, empowering chemists to proceed with confidence in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 2-Methylpyridine-3-boronic acid, hydrochloride AldrichCPR 899436-71-6 [sigmaaldrich.com]
- 3. 2-Methylpyridine-3-boronic acid HCl Salt(1072952-34-1) 1H NMR [m.chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]

- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for (2-Methylpyridin-3-yl)boronic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387070#spectroscopic-data-for-2-methylpyridin-3-yl-boronic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com